2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Overview
Description
2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide (DCMB) is a synthetic compound that has a wide range of applications in scientific research. It is a member of the benzamide family and is the most widely used compound of its type. DCMB is used in a variety of laboratory experiments, such as enzyme assays, protein binding studies, and drug screening. DCMB has a wide range of biological and physiological effects, which make it an important tool for researchers.
Scientific Research Applications
Crystal Structure and Biological Studies
- Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, similar in structure to the compound , has been conducted. These studies involve characterization through spectral studies and X-ray diffraction. Additionally, in vitro biological activities like antioxidant and antibacterial effects against Staphylococcus aureus have been explored (Karanth et al., 2019).
Electrophysiological Activity
- A study on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the compound , has shown potential in cardiac electrophysiological activity. These compounds have been compared to other class III agents in clinical trials for their potency in Purkinje fiber assays (Morgan et al., 1990).
Anticancer Agents
- Indapamide derivatives, related to the compound , have been synthesized and shown proapoptotic activity against melanoma cell lines. These compounds also demonstrated inhibition of human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).
Synthesis of Heterocyclic Compounds
- Research on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide Derivatives, closely related to the compound , has led to the synthesis of new heterocyclic compounds. This research is crucial in developing new molecules with potential pharmaceutical applications (Pokotylo et al., 2019).
Nonsteroidal Anti-inflammatory Drugs
- Research into derivatives of 2-aminothiazole and 2-amino-2-thiazoline, which relate to the compound , has led to the development of nonsteroidal anti-inflammatory drugs. These studies explore the synthesis, characterization, and potential therapeutic applications of these compounds (Lynch et al., 2006).
properties
IUPAC Name |
2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-7-12(20-17-16-7)19-6-5-15-11(18)8-3-2-4-9(13)10(8)14/h2-4H,5-6H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADPVPGZXMMPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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